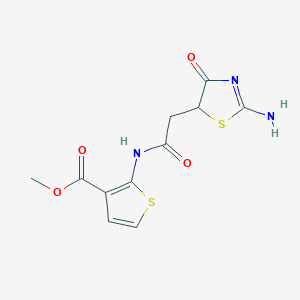

Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure for “Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” is not provided in the sources I found .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the sources I found .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties for “Methyl 2-(2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” are not provided in the sources I found .Scientific Research Applications

Heterocyclic Synthesis

Thioureoacetamides, closely related to the compound , are used in the synthesis of various heterocycles, such as 2-iminothiazoles and thioparabanic acids. These syntheses demonstrate excellent atom economy and are important for accessing significant heterocycles (Schmeyers & Kaupp, 2002).

Antifibrotic and Anticancer Activities

Certain amino(imino)thiazolidinone derivatives exhibit significant antifibrotic and anticancer activities. These compounds, synthesized through a multi-component reaction, have shown potential as candidates for further testing in the treatment of fibrosis and cancer (Kaminskyy et al., 2016).

Drug Development

Compounds like 2-substituted thiazolidine-4(R)-carboxylic acids, which are related to the compound in focus, have been evaluated for their protective effect against hepatotoxic deaths, suggesting potential as prodrugs of L-cysteine (Nagasawa et al., 1984).

Aldose Reductase Inhibition

Iminothiazolidin-4-one acetate derivatives are being studied as inhibitors of aldose reductase, indicating their potential for treating diabetic complications (Ali et al., 2012).

Antimicrobial Activities

Novel thiazole and pyrazole derivatives based on a thiophene moiety, structurally related to the compound , have been synthesized and evaluated for antimicrobial properties. Some of these compounds have shown promising activities (Gouda et al., 2010).

Intracellular Cysteine Delivery

Derivatives of this compound class are investigated for their role in promoting glutathione synthesis, potentially protecting against toxicity and irradiation (Williamson et al., 1982).

Synthesis of Novel Derivatives

Research into synthesizing new derivatives of thiazolidinones, including those with a benzothiazole moiety, reveals their potential for anticancer activity (Havrylyuk et al., 2010).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S2/c1-18-10(17)5-2-3-19-9(5)13-7(15)4-6-8(16)14-11(12)20-6/h2-3,6H,4H2,1H3,(H,13,15)(H2,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZAPZJRKXNFAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-dichlorobenzyl)-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-methyl-4(1H)-pyridinone](/img/structure/B2863577.png)

![(4E,10R)-10-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863578.png)

![Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2863579.png)

![N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2863582.png)

![1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2863588.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2863590.png)

![N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2863592.png)

![2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2863597.png)

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2863598.png)